N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide
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Overview
Description
N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that similar compounds have shown significant interactions with their targets, leading to various biological activities . For instance, a molecular simulation study of a similar compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have shown to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide typically involves multiple steps. One common approach is the condensation of 4-bromo-3,5-dimethylpyrazole with a suitable phenolic compound, followed by acylation to introduce the acetamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylpyrazole: A precursor in the synthesis of the target compound.
4-Bromo-3,5-dimethylbenzaldehyde: Another related compound with similar structural features.
Uniqueness
N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-10-16(17)11(2)20(19-10)8-14(22)9-23-15-6-4-13(5-7-15)18-12(3)21/h4-7,14,22H,8-9H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZWWFRXVLQSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC=C(C=C2)NC(=O)C)O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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